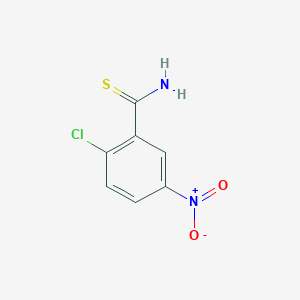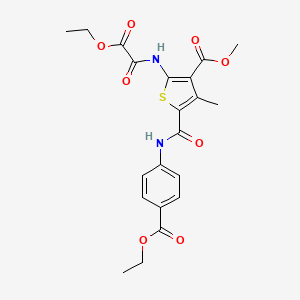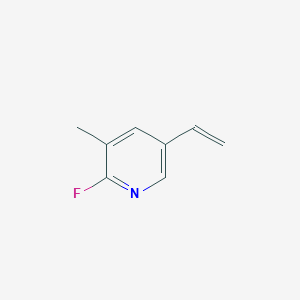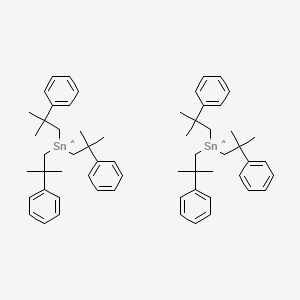![molecular formula C8H7F2N3 B12065261 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a difluoromethyl group at the 3-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine may involve scalable difluoromethylation techniques using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of metal catalysts, such as copper or palladium, can also enhance the efficiency of the difluoromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrolo[2,3-B]pyridine derivatives, while substitution reactions can produce a variety of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A compound with similar difluoromethylation but different core structure.
5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: Another difluoromethylated compound with a pyrimidine core.
Uniqueness
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is unique due to its specific combination of a pyrrolo[2,3-B]pyridine core and a difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7F2N3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-3-13-8-5(6)1-4(11)2-12-8/h1-3,7H,11H2,(H,12,13) |
Clave InChI |
JXKJUQJLPVWYRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=CN2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)


![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)


